3,6-Anhydro-D-galactose
Overview
Description
3,6-Anhydro-D-galactose is a monosaccharide of D-galactose where the 3 and 6 positions are cyclised in an ether link . It is found naturally occurring in Rhodophyta (Red Algae) and is a constituent of the sulphated polysaccharides .
Synthesis Analysis
The metabolic pathway of 3,6-anhydro-D-galactose degradation has been investigated in carrageenan-degrading microorganisms . D-AnG is metabolized to pyruvate and D-glyceraldehyde-3-phosphate via four enzyme-catalyzed reactions in the following route: 3,6-anhydro-D-galactose → 3,6-anhydro-D-galactonate → 2-keto-3-deoxy-D-galactonate (D-KDGal) → 2-keto-3-deoxy-6-phospho-D-galactonate → pyruvate + D-glyceraldehyde-3-phosphate .
Molecular Structure Analysis
The molecular formula of 3,6-Anhydro-D-galactose is C6H10O5 . Its average mass is 162.141 Da and its monoisotopic mass is 162.052826 Da .
Chemical Reactions Analysis
In the metabolic pathway of 3,6-anhydro-D-galactose degradation, D-AnG is metabolized to pyruvate and D-glyceraldehyde-3-phosphate via four enzyme-catalyzed reactions . The pathway of D-AnG degradation is composed of two parts: transformation of D-AnG to D-KDGal using two D-AnG specific enzymes and breakdown of D-KDGal to two glycolysis intermediates using two DeLey–Doudoroff pathway enzymes .
Physical And Chemical Properties Analysis
Low-molecular-weight carrageenan, which contains 3,6-Anhydro-D-galactose, shows advantages in solubility, absorption efficiency, and bioavailability compared to original carrageenan .
Scientific Research Applications
Synthesis and Characterization : The synthesis of 3,6-Anhydro-5-O-methyl-D-galactose has been achieved through a series of reactions, providing a way to characterize this anhydro-sugar and its derivatives (S. Hirase & Kyoko Watanabe, 1972).
Metabolic Pathways in Microorganisms : A study on carrageenan-degrading microorganisms reveals the metabolic pathway of 3,6-anhydro-D-galactose degradation, which is crucial for understanding how these organisms utilize this sugar (Sun Bok Lee, Jeong Ah Kim, & Hyun Seung Lim, 2016).
Enzymatic Catalysis and Specificity : Research on a marine bacterium, Vibrio sp. strain EJY3, shows high substrate specificity of 3,6-anhydro-L-galactose dehydrogenase, indicating its importance in agar catabolism (Sora Yu, I. Choi, Eun Ju Yun, & K. Kim, 2018).
Production from Macroalgae : A method using ionic liquid pretreatment and enzymatic saccharification efficiently produces d-Galactose and 3,6-Anhydro-l-galactose from Gelidium amansii, a type of red macroalgae (T. G. Weldemhret et al., 2019).
Enzymatic Production from Biomass : A model-based study on enzymatic production of 3,6-Anhydro-l-galactose from red algal biomass highlights the most efficient enzyme combinations for mass-scale production (Duleepa Pathiraja, Saeyoung Lee, & I. Choi, 2018).
Rapid and Robust Enzymatic Sensing : An enzymatic assay for the quantitation of 3,6-Anhydro-L-galactose provides a rapid and robust method for detecting this sugar in commercial products and biosensor development (Duleepa Pathiraja, K. Kim, & I. Choi, 2017).
Biotechnological Applications : Various studies explore the use of 3,6-Anhydro-D-galactose in biotechnological applications, including its role in the metabolism of carrageenans, a group of polysaccharides used in the food and pharmaceutical industries (V. L. Campo et al., 2009).
Production from Carrageenan : Research describes the production of 3,6-anhydro-D-galactose from κ-carrageenan using acid catalysts, highlighting the potential of converting this polysaccharide into valuable biochemicals (Jeong Ah Kim & Sun Bok Lee, 2016).
Safety And Hazards
Future Directions
Marine biomass, including 3,6-Anhydro-D-galactose, stands out as a sustainable resource for generating value-added chemicals . In particular, anhydrosugars derived from carrageenans exhibit a variety of biological functions, rendering them highly promising for utilization and cascading in food, cosmetic, and biotechnological applications .
properties
IUPAC Name |
(2R)-2-[(2S,3S,4R)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyacetaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O5/c7-1-3(8)6-5(10)4(9)2-11-6/h1,3-6,8-10H,2H2/t3-,4+,5-,6+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZYRMLAWNVOIEX-BGPJRJDNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(O1)C(C=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H](O1)[C@H](C=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20931029 | |
Record name | 3,6-Anhydrohexose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20931029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-Anhydro-D-galactose | |
CAS RN |
14122-18-0 | |
Record name | 3,6-Anhydrogalactose | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14122-18-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,6-Anhydrogalactose, D- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014122180 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,6-Anhydrohexose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20931029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,6-ANHYDROGALACTOSE, D- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/394UTL09IF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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